Methyl 1,3-benzothiazole-2-carboximidate

Catalog No.
S15983441
CAS No.
57870-97-0
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1,3-benzothiazole-2-carboximidate

CAS Number

57870-97-0

Product Name

Methyl 1,3-benzothiazole-2-carboximidate

IUPAC Name

methyl 1,3-benzothiazole-2-carboximidate

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3

InChI Key

SURSTESBRYKETI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=NC2=CC=CC=C2S1

Methyl 1,3-benzothiazole-2-carboximidate is a heterocyclic organic compound featuring a benzothiazole moiety, which is characterized by a benzene ring fused to a thiazole ring. This compound contains a carboximidate functional group, which is derived from the reaction of carboxylic acids and imidates. The structure of methyl 1,3-benzothiazole-2-carboximidate can be represented as follows:

  • Chemical Formula: C9_9H8_8N2_2S
  • Molecular Weight: 180.24 g/mol

This compound is notable for its potential applications in medicinal chemistry and material science due to the unique properties imparted by the benzothiazole structure.

Typical of imidates, including:

  • Hydrolysis: Under acidic or basic conditions, the imidate can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The benzothiazole moiety can undergo nucleophilic attack at the carbon adjacent to the nitrogen in the imidate group, leading to diverse substitution products.
  • Condensation Reactions: The imidate can react with various electrophiles, forming new carbon-nitrogen bonds.

These reactions highlight the versatility of methyl 1,3-benzothiazole-2-carboximidate in synthetic organic chemistry.

Research indicates that compounds containing benzothiazole structures often exhibit significant biological activity. Methyl 1,3-benzothiazole-2-carboximidate has been investigated for its potential as:

  • Antimicrobial Agents: Some studies suggest that derivatives of benzothiazoles possess antibacterial and antifungal properties.
  • Anticancer Activity: Certain benzothiazole derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.
  • Enzyme Inhibition: Compounds like methyl 1,3-benzothiazole-2-carboximidate may inhibit specific enzymes involved in metabolic pathways.

These biological activities make it a candidate for further exploration in drug development.

The synthesis of methyl 1,3-benzothiazole-2-carboximidate can be achieved through several methods:

  • Direct Reaction of Benzothiazoles with Isocyanates: This method involves treating a benzothiazole derivative with an isocyanate in the presence of a suitable solvent.
  • Pinner Reaction: A well-known approach to synthesize imidates involves reacting nitriles with alcohols under acidic conditions. This can be adapted for methyl 1,3-benzothiazole-2-carboximidate by using appropriate starting materials.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields for synthesizing heterocycles like methyl 1,3-benzothiazole-2-carboximidate.

These methods provide efficient routes to obtain this compound while minimizing environmental impact.

Methyl 1,3-benzothiazole-2-carboximidate has several applications across various fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for developing new therapeutic agents.
  • Agricultural Chemicals: Compounds with similar structures may be explored as fungicides or herbicides.
  • Material Science: The unique properties of benzothiazoles lend themselves to applications in polymers and dyes.

These applications underscore the importance of this compound in both research and industry.

Interaction studies involving methyl 1,3-benzothiazole-2-carboximidate typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with specific proteins.
  • In Vitro Assays: Laboratory experiments assess biological activity and interaction with cellular components.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Methyl 1,3-benzothiazole-2-carboximidate shares structural characteristics with several other compounds. Here are some similar compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
BenzothiazoleBasic structure without functional groupsFound in many natural products
Methyl Benzothiazole-2-carboxylateContains a carboxylate instead of an imidateExhibits different solubility and reactivity
Benzothiazolium SaltsPositively charged derivativesOften used in electrochemical applications
Benzothiazolyl UreasUrea functional group additionKnown for herbicidal activity

Methyl 1,3-benzothiazole-2-carboximidate's unique combination of the benzothiazole framework and carboximidate functionality distinguishes it from these related compounds, allowing for diverse chemical reactivity and potential biological applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.03573406 g/mol

Monoisotopic Mass

192.03573406 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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